Product packaging for 3'-Deoxy-2'-(1,2,4-triazol-1-yl)thymidine(Cat. No.:CAS No. 124355-39-1)

3'-Deoxy-2'-(1,2,4-triazol-1-yl)thymidine

Cat. No.: B12801027
CAS No.: 124355-39-1
M. Wt: 293.28 g/mol
InChI Key: OBRCICQZBQRQAJ-IQJOONFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3'-Deoxy-2'-(1,2,4-triazol-1-yl)thymidine is a synthetic nucleoside analogue designed for advanced research in medicinal chemistry and drug discovery. This compound is structurally characterized by a 1,2,4-triazole moiety replacing the 2'-hydroxyl group on the deoxyribose sugar ring. This modification classifies it among the diverse family of triazolyl nucleosides, which are of significant interest for probing nucleic acid interactions and developing novel therapeutic agents. While specific biological data for this analogue is emerging, its core structure is related to extensively studied antiviral nucleosides like Azidothymidine (AZT). Researchers investigate such 2'-modified triazole derivatives primarily for their potential as antiviral agents, particularly against retroviruses such as HIV . The structure-activity relationship (SAR) studies of similar compounds indicate that introducing heterocyclic bases like triazoles at the sugar ring can impart potent biological activities, influencing binding affinity to viral enzyme targets and altering metabolic profiles . The primary value of this compound for researchers lies in its utility as a key intermediate or final candidate in scaffold-based drug design. It enables the exploration of nucleoside diversity through modern synthetic methodologies, including copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or other metal-mediated cross-coupling reactions, which are highly suitable for creating targeted chemical libraries . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15N5O4 B12801027 3'-Deoxy-2'-(1,2,4-triazol-1-yl)thymidine CAS No. 124355-39-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

124355-39-1

Molecular Formula

C12H15N5O4

Molecular Weight

293.28 g/mol

IUPAC Name

1-[(2R,3R,5S)-5-(hydroxymethyl)-3-(1,2,4-triazol-1-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C12H15N5O4/c1-7-3-16(12(20)15-10(7)19)11-9(2-8(4-18)21-11)17-6-13-5-14-17/h3,5-6,8-9,11,18H,2,4H2,1H3,(H,15,19,20)/t8-,9+,11+/m0/s1

InChI Key

OBRCICQZBQRQAJ-IQJOONFLSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)N3C=NC=N3

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)N3C=NC=N3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Triazole Modified Deoxythymidine Analogs

Principles of Nucleoside Derivatization for Biological Applications

Nucleosides and their analogs are fundamental to numerous cellular functions, including metabolic regulation and the storage of genetic information. nih.govnih.gov Their structural similarity to the building blocks of DNA and RNA makes them ideal candidates for therapeutic intervention, particularly in antiviral and anticancer treatments. biosynth.comnih.gov The core principle of nucleoside derivatization is to introduce specific chemical modifications to the natural nucleoside scaffold—comprising a nucleobase and a sugar moiety—to create analogs that can interact with or disrupt biological pathways. nih.gov

The modification of nucleosides aims to achieve several objectives. These include altering the molecule's hydrophobicity, enhancing its bioaffinity for target enzymes or receptors, or introducing new functionalities. nih.gov For instance, modified nucleosides can act as competitive inhibitors or chain terminators in viral replication or cancer cell proliferation by targeting key enzymes like reverse transcriptases or DNA polymerases. biosynth.comnih.gov The introduction of unique functional groups can also lead to novel binding modes or improved pharmacological profiles. nih.gov Chemical derivatization strategies range from altering the nucleobase to modifying the sugar at various positions, with techniques like "click chemistry" providing efficient pathways to a diverse array of analogs. biosynth.commdpi.com

"Click Chemistry" Paradigm in Nucleoside Analog Synthesis

The concept of "click chemistry," introduced by K. B. Sharpless, defines a set of reactions that are modular, high-yielding, stereospecific, and produce minimal byproducts. acs.org This paradigm has become a cornerstone in medicinal chemistry and drug discovery for its efficiency in connecting diverse molecular units. nih.govnih.gov The premier example of a click reaction is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne. nih.gov While the original reaction required harsh conditions and resulted in a mixture of regioisomers, the discovery of metal catalysis revolutionized its application. nih.gov This catalytic approach is particularly well-suited for nucleoside chemistry, enabling the creation of 1,2,3-triazole-containing analogs which can act as bioisosteres or pharmacophores. nih.govmdpi.com The triazole ring is stable, aromatic, and capable of hydrogen bonding, making it a valuable linker in creating complex biomolecules. researchgate.net

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent click reaction, valued for its high regioselectivity, yielding exclusively 1,4-disubstituted 1,2,3-triazoles. nih.gov The reaction proceeds efficiently under mild conditions, often in aqueous media, making it compatible with sensitive biological molecules like nucleosides. nih.govjenabioscience.com The required Cu(I) catalyst is typically generated in situ from a stable and inexpensive Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), with a reducing agent, most commonly sodium ascorbate. nih.govacs.orgjenabioscience.com The versatility of CuAAC allows for the covalent linkage of two different molecular entities, providing a robust method for synthesizing modified nucleosides, nucleotides, and oligonucleotides. nih.govnih.gov

Table 1: Key Features of CuAAC Protocols in Nucleoside Synthesis

Feature Description Common Reagents/Conditions References
Catalyst The active species is Copper(I). Cu(I) salts (e.g., CuI) or in situ reduction of Cu(II) salts (e.g., CuSO₄). nih.govjenabioscience.com
Reducing Agent Maintains copper in the +1 oxidation state. Sodium L-ascorbate is the most common. acs.orgjenabioscience.com
Ligands Can accelerate the reaction and protect biomolecules. Tris-(benzyltriazolylmethyl)amine (TBTA) is often used. jenabioscience.com
Solvents The reaction is tolerant of a wide range of solvents. Aqueous systems (e.g., water/t-BuOH), DMF, CH₃CN. nih.govnih.govnih.gov

| Regioselectivity | Highly specific reaction outcome. | Exclusively yields 1,4-disubstituted 1,2,3-triazoles. | nih.gov |

While CuAAC is highly effective for generating 1,4-regioisomers, the Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary method to access 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgacs.org This alternative regioselectivity is a significant advantage, allowing for the synthesis of a different class of triazole isomers from the same starting materials. acs.orgresearchgate.net A key feature of RuAAC is its ability to catalyze the cycloaddition of internal alkynes, not just terminal ones, which significantly broadens the scope of the reaction compared to CuAAC. organic-chemistry.orgbohrium.com The mechanism is believed to involve an oxidative coupling of the azide and alkyne to a six-membered ruthenacycle intermediate, followed by reductive elimination to form the triazole product. organic-chemistry.orgbohrium.com

Table 2: Common Catalysts and Conditions for RuAAC

Catalyst Typical Solvents Key Advantages References
CpRuCl(PPh₃)₂ Benzene, Toluene, THF Effective catalyst for forming 1,5-disubstituted triazoles. organic-chemistry.orgacs.org
CpRuCl(COD) Various aprotic solvents More active at room temperature, suitable for sensitive substrates. organic-chemistry.orgbohrium.com

The integration of microwave irradiation into synthetic protocols for triazole-containing nucleosides has demonstrated significant advantages over conventional heating methods. rsc.orgrsc.org Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, while frequently improving reaction yields. researchgate.netscipublications.com This enhancement is attributed to the efficient and uniform heating of the reaction mixture. The application of microwave technology has been successfully used in the copper-catalyzed Huisgen [3 + 2] cycloaddition to prepare a variety of 1,2,3-triazole derivatives, including nucleoside analogs. rsc.orgresearchgate.net This green chemistry approach offers benefits such as enhanced energy efficiency and reduced use of hazardous chemicals. rsc.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Triazole Synthesis

Reaction Type Conventional Method (Time) Microwave-Assisted Method (Time) Yield Improvement References
Triazole-based Benzofuran Synthesis 8-12 hours 5-15 minutes Significant increase (e.g., from 36-80% to 60-96%) researchgate.net
3,5-disubstituted 1,2,4-triazole (B32235) Synthesis 5 hours 15 minutes Good yield with drastically reduced time scipublications.com

Synthesis of 3'-Substituted Triazolyl Deoxythymidine Analogs

The synthesis of 3'-substituted triazolyl deoxythymidine analogs leverages the powerful and versatile click chemistry reactions to modify the sugar moiety of the nucleoside. This specific modification at the 3'-position is of significant interest because this is the site of chain elongation during DNA synthesis. Introducing a bulky triazole group in place of the typical 3'-hydroxyl or 3'-azido group can create potent chain terminators of DNA polymerases or reverse transcriptases. nih.govnih.gov

3'-Azido-3'-deoxythymidine (AZT), the first approved antiviral drug for treating HIV, is an ideal starting material for synthesizing 3'-triazolyl deoxythymidine analogs. nih.gov AZT already possesses the requisite 3'-azido group, making it a direct precursor for azide-alkyne cycloaddition reactions. nih.gov By reacting AZT with a diverse library of terminal or internal alkynes using either CuAAC or RuAAC catalytic systems, chemists can rapidly generate a wide array of 3'-(1,2,3-triazol-1-yl)thymidine derivatives with either 1,4- or 1,5-substitution patterns on the triazole ring. nih.gov Structure-activity relationship studies have shown that features such as a bulky aromatic ring on the triazole and the 1,5-substitution pattern can be key to achieving potent antiviral activity. nih.gov The triphosphate form of these AZT-triazole analogs can act as DNA chain terminators, inhibiting viral enzymes like HIV reverse transcriptase. nih.govnih.gov

Table 4: Synthesis of 3'-Triazolyl Deoxythymidine Analogs from AZT

Reaction Type Catalyst System Alkyne Partner Product Regioisomer Reference
CuAAC Cu(I) source (e.g., CuSO₄/ascorbate) Terminal Alkynes 1,4-disubstituted triazole nih.gov

Regioselective Formation of 1,4- and 1,5-Disubstituted 1,2,3-Triazoles

The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is the most prominent method for constructing the 1,2,3-triazole ring in nucleoside chemistry. nih.gov The regioselectivity of this reaction, which dictates the formation of either 1,4- or 1,5-disubstituted isomers, is a critical aspect of the synthesis.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," reliably and almost exclusively yields 1,4-disubstituted 1,2,3-triazoles . capes.gov.brthieme-connect.de This reaction is widely used due to its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups. thieme-connect.de For instance, the reaction of a 3'-azido-3'-deoxythymidine (AZT) with a terminal alkyne in the presence of a copper(I) catalyst, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, leads to the corresponding 1,4-disubstituted triazole nucleoside. nih.govnih.gov The versatility of this method allows for the synthesis of a diverse library of analogs by varying the alkyne partner. thieme-connect.de

Conversely, the synthesis of 1,5-disubstituted 1,2,3-triazoles requires a change in catalyst. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) directs the reaction towards the formation of the 1,5-regioisomer. nih.govnih.govnih.gov While copper catalysts have been reported for the synthesis of 1,5-disubstituted triazoles under specific decarboxylative conditions, ruthenium-based systems are more generally employed for this transformation. rsc.org The ability to selectively synthesize either the 1,4- or 1,5-isomer is crucial, as the substitution pattern can significantly impact the biological activity and structural properties of the resulting nucleoside analog. researchgate.netacs.org For example, the orientation of the triazole ring affects its ability to act as a phosphate (B84403) backbone mimic in oligonucleotides and influences interactions with biological targets. nih.gov

Catalyst SystemPredominant IsomerReaction NameReference
Copper(I) salts (e.g., CuI, CuSO₄/Sodium Ascorbate)1,4-disubstitutedCuAAC
Ruthenium(II) complexes (e.g., Cp*RuCl(PPh₃)₂)1,5-disubstitutedRuAAC nih.gov

Derivatization with Diverse Substituents on the Triazole Ring (e.g., alkyl, aryl, heterocyclic)

The functionalization of the triazole ring with various substituents is a key strategy for modulating the physicochemical and biological properties of deoxythymidine analogs. This can be achieved by introducing diversity through the alkyne or azide precursors prior to the cycloaddition reaction.

Alkyl and Aryl Substituents: A wide array of alkyl- and aryl-substituted triazole nucleosides have been synthesized. nih.govmdpi.com The CuAAC reaction readily accommodates terminal alkynes bearing different alkyl and aryl groups, leading to the corresponding 4-substituted-1,2,3-triazole derivatives. For example, reacting AZT with various arylacetylenes yields analogs with phenyl, naphthyl, or other aromatic moieties directly attached to the triazole ring. nih.gov These aromatic substituents can engage in π-stacking interactions, which can be beneficial for antiviral or anticancer activity. rsc.org Similarly, alkyl chains of varying lengths and branching can be introduced to fine-tune the lipophilicity of the molecule. nih.gov

Heterocyclic Substituents: The incorporation of other heterocyclic rings onto the triazole moiety can lead to compounds with novel biological activities. This is accomplished by using alkynes that are appended with a heterocyclic group. For example, pyrimidine (B1678525) or quinazoline (B50416) moieties have been linked to the ribofuranosyl-1,2,3-triazol-4-yl scaffold, resulting in compounds with antiviral activity against influenza virus. The synthesis of nucleosides where the triazole ring is substituted with another nucleobase, creating "double-headed" structures, has also been reported. researchgate.net

The table below showcases examples of substituents introduced onto the triazole ring of nucleoside analogs and the synthetic approach used.

Substituent TypeExampleSynthetic MethodReference
ArylPhenylCuAAC with phenylacetylene nih.gov
AlkylvinylVarious alkylvinyl groupsHorner-Wadsworth-Emmons reaction on a triazole precursor nih.gov
Heterocyclic6-MethyluracilCuAAC with an alkyne-linked 6-methyluracil
HeterocyclicQuinazoline-2,4-dioneCuAAC with an alkyne-linked quinazoline-2,4-dione

Synthetic Approaches to 2'-Substituted Triazolyl Deoxythymidine Analogs

The introduction of substituents at the 2'-position of the deoxyribose ring is a critical modification in nucleoside chemistry, often imparting unique biological properties.

Selective functionalization of the 2'-position of the deoxyribose moiety in thymidine (B127349) presents a synthetic challenge due to the presence of other reactive hydroxyl groups (3' and 5'). A common strategy involves starting from a precursor where the 2'-position is predisposed to modification. One such approach begins with uridine, which has a 2'-hydroxyl group. Through a series of reactions involving the formation of a spiro-epoxide intermediate at the 2'-position, the epoxide ring can be opened by a nucleophile, such as sodium azide, to install an azido (B1232118) group at the C-2' position with a defined stereochemistry (typically arabino). nih.gov This 2'-azido intermediate is a versatile precursor for introducing various functionalities, including triazoles.

While the CuAAC reaction is ideal for forming 1,2,3-triazoles, the synthesis of 1,2,4-triazole isomers requires a different synthetic pathway. The introduction of a 1,2,4-triazole at the 2'-position of deoxythymidine is not as commonly reported as 1,2,3-triazole modifications. However, general methods for synthesizing 1,2,4-triazole nucleosides can be adapted. rsc.orgfrontiersin.org One potential strategy involves the reaction of a 2'-functionalized thymidine analog with a pre-formed 1,2,4-triazole. For example, a 2'-amino-2'-deoxythymidine derivative could be reacted with a reagent that facilitates the cyclization to a 1,2,4-triazole ring, or a 2'-leaving group could be displaced by the N1 of 1,2,4-triazole. The enzymatic synthesis using nucleoside phosphorylases is another promising method for the highly specific synthesis of 1,2,4-triazole nucleosides. nih.govresearchgate.net

Synthesis of Double-Headed Nucleosides and Oligonucleotides Incorporating Triazole Linkages

The stability and defined geometry of the triazole ring make it an excellent linker for connecting two nucleoside units to form "double-headed" nucleosides or for replacing the natural phosphodiester backbone in oligonucleotides. nih.gov

Double-Headed Nucleosides: These molecules, where two nucleosides are covalently linked, are often synthesized using the CuAAC reaction. nih.gov A typical approach involves reacting a nucleoside containing an azide group (e.g., at the 5' or 3' position) with another nucleoside that has been modified with a terminal alkyne group (e.g., a propargylated nucleobase). nih.govnih.gov For example, 5′-(S)-C-azidomethylthymidine can be reacted with a propargylated thymine (B56734) to afford a double-headed nucleoside where a triazole linker connects the second thymine base to the 5'-position of the first thymidine. nih.gov These constructs are valuable for probing interactions with enzymes and as potential therapeutic agents.

Oligonucleotides with Triazole Linkages: The triazole linkage can serve as a stable, neutral mimic of the natural phosphodiester bond in DNA and RNA. acs.orgnih.gov Oligonucleotides containing these artificial linkages are synthesized using solid-phase synthesis. rsc.orgchemrxiv.org Dinucleoside phosphoramidites containing a pre-formed triazole linkage are prepared and then incorporated into growing oligonucleotide chains using standard automated DNA synthesis protocols. nih.govnih.gov These modified oligonucleotides often exhibit enhanced resistance to nuclease degradation, a desirable property for antisense therapeutics. acs.orgnih.gov The triazole linkage has been shown to be well-tolerated by DNA polymerases in some contexts, making these analogs useful tools in molecular biology. nih.govacs.org

Prodrug Design Strategies for Triazole-Modified Deoxythymidine Analogs

Nucleoside analogs often require intracellular phosphorylation to their active triphosphate form, with the initial phosphorylation step frequently being rate-limiting. researchgate.netnih.gov Prodrug strategies are employed to overcome poor pharmacokinetic properties, such as low membrane permeability and inefficient phosphorylation. nih.govfao.org

For triazole-modified deoxythymidine analogs, several prodrug approaches can be envisioned. The hydroxyl groups on the deoxyribose moiety can be esterified with groups like valine (valyl esters) or other amino acids to improve oral bioavailability. researchgate.net A more advanced and widely used strategy is the ProTide (Pro-Nucleotide) approach. nih.gov This involves masking the 5'-monophosphate of the nucleoside analog with an aryl group and an amino acid ester. nih.gov Once inside the cell, these masking groups are enzymatically cleaved to release the nucleoside monophosphate, effectively bypassing the first and often slow phosphorylation step. researchgate.netnih.gov While developed primarily for antiviral nucleoside analogs, this strategy is directly applicable to triazole-modified nucleosides to enhance their therapeutic potential. mdpi.com

Prodrug StrategyModification SitePurposeReference
Carboxylate Esters (e.g., Valyl Ester)Ribose Hydroxyls (3' or 5')Improve oral bioavailability researchgate.net
Phosphoramidates (ProTide)5'-PhosphateBypass first phosphorylation step, improve cell penetration nih.gov
Glycerolipids5'-PhosphateEnhance lymphatic transport and bioavailability mdpi.com

Enzymatic Interactions and Biochemical Pathways of Triazole Modified Deoxythymidine Analogs

Interactions with Deoxynucleoside Kinases (dNKs)

Deoxynucleoside kinases (dNKs) are critical enzymes that initiate the salvage pathway for DNA synthesis by phosphorylating deoxynucleosides, trapping them within the cell for subsequent conversion to triphosphates. nih.gov Humans possess four dNKs: the cytosolic enzymes thymidine (B127349) kinase 1 (TK1) and deoxycytidine kinase (dCK), and the mitochondrial enzymes thymidine kinase 2 (TK2) and deoxyguanosine kinase (dGk). nih.gov Triazole-modified deoxythymidine analogs exhibit distinct interaction profiles with these kinases.

Substrate Activity and Inhibitory Profiles with Human Cytosolic Thymidine Kinase 1 (hTK1)

Human cytosolic thymidine kinase 1 (hTK1) is a key enzyme in the pyrimidine (B1678525) salvage pathway, primarily active in proliferating cells during the S-phase of the cell cycle. nih.gov Its main role is to phosphorylate thymidine to thymidine monophosphate (dTMP). nih.gov Research into a series of thirteen 3'-α- nih.govnih.govnih.govtriazol-3'-deoxythymidine analogs, synthesized from AZT, revealed that they are generally poor substrates for hTK1. nih.gov While the precursor, AZT, is a good substrate for hTK1, the addition of the triazole moiety significantly diminishes this activity. nih.govnih.gov Furthermore, when tested for inhibitory potential, most of the triazole analogs showed only weak inhibition of hTK1. nih.gov This poor interaction with hTK1 is a key feature that contributes to the selective targeting of other kinases.

Selective Inhibition of Human Mitochondrial Thymidine Kinase 2 (hTK2)

In stark contrast to their interaction with hTK1, certain 3'-[4-aryl-(1,2,3-triazol-1-yl)]-3'-deoxythymidine analogues have been identified as highly potent and selective inhibitors of human mitochondrial thymidine kinase 2 (hTK2). nih.gov hTK2 is vital for providing thymidine nucleotides for mitochondrial DNA (mtDNA) synthesis, particularly in non-replicating cells. nih.govnih.gov Selected triazole-modified analogs demonstrate inhibitory activity against hTK2 in the nanomolar range, while having virtually no effect on hTK1. nih.gov This selectivity is a significant finding in the development of targeted therapeutics. Kinetic studies have shown that these compounds act as competitive inhibitors with respect to the natural substrate, thymidine, and as uncompetitive inhibitors against the cosubstrate, ATP. nih.gov This suggests that the inhibitors bind to the substrate-binding site within a TK-2-ATP complex, stabilizing a closed conformation of the enzyme's active site. nih.gov

Phosphorylation by Viral Thymidine Kinases (e.g., HSV-1 TK, VZV TK)

Viral thymidine kinases, such as those from Herpes Simplex Virus type 1 (HSV-1 TK) and Varicella-Zoster Virus (VZV TK), are well-known for their broad substrate specificity, a feature that distinguishes them from their human counterparts. nih.govwashington.edu These enzymes can phosphorylate a wide array of nucleoside analogs, including both pyrimidines and purines, which is the basis for the action of many antiviral drugs like acyclovir (B1169) and ganciclovir. nih.govmedchemexpress.com The activation of these prodrugs is dependent on the initial phosphorylation by the viral TK. medchemexpress.comnih.gov

While the synthesis of 3'-(1,2,3-triazol-1-yl)-3'-deoxythymidine analogs was undertaken as part of a broader search for new therapeutic agents, including antivirals, specific data on their phosphorylation by HSV-1 TK or VZV TK is not extensively detailed in the available literature. nih.gov However, given the established relaxed substrate specificity of these viral enzymes, it is plausible that they could recognize and phosphorylate these triazole-modified analogs. nih.gov The VZV-induced kinase, for instance, is known to catalyze the phosphorylation of thymidine, deoxyuridine, and deoxycytidine. washington.edu This broad activity makes it a potential, though not yet confirmed, target for this class of compounds.

Targeting Bacterial Thymidine Kinases (e.g., Ureaplasma parvum TK)

The pathogenic mycoplasma Ureaplasma parvum relies on a salvage pathway for its DNA synthesis, making its thymidine kinase (UpTK) a potential drug target. nih.gov Studies on 3'-α- nih.govnih.govnih.govtriazol-3'-deoxythymidine analogs have shown that they are substrates for UpTK. nih.gov In fact, the analogs demonstrated higher phosphorylation efficiencies (based on Km/Vmax values) with UpTK compared to human TK1 in all tested cases. nih.gov This suggests a preferential interaction with the bacterial enzyme over the human cytosolic counterpart. Structural modeling was used to rationalize these kinetic results, proposing that the nucleoside analogs adopt different binding modes within the active sites of UpTK and hTK1, with one conformation being predominant in the bacterial enzyme. nih.gov These findings are valuable for the future design of selective anti-mycoplasma nucleosides. nih.gov

Kinetic Analysis of Enzyme-Analog Interactions (e.g., K_m/V_max values)

Kinetic analysis provides quantitative insight into the interactions between enzymes and their substrates or inhibitors. For 3'-deoxy-3'-(1,2,3-triazol-1-yl)thymidine (B3061528) analogs, kinetic studies have been crucial in defining their selectivity. The efficiency of phosphorylation by hTK1 and UpTK, as well as the inhibitory potency against hTK2, has been determined for various derivatives.

As an example, a study of thirteen different 3'-triazole thymidine analogs showed they were more efficiently phosphorylated by Ureaplasma parvum TK than by human TK1. nih.gov In parallel, other work demonstrated that aryl-substituted 1,2,3-triazole analogs are potent inhibitors of human TK2, with Ki values in the nanomolar range, while showing minimal inhibition of hTK1. nih.gov

Below is a data table illustrating the kinetic parameters for representative triazole-modified thymidine analogs with different kinases.

AnalogEnzymeKm (μM)Vmax (relative %)Ki (nM)Inhibition Profile
3'-(4-Methoxymethyl-1,2,3-triazol-1-yl)-3'-deoxythymidine hTK1>500---
3'-(4-Methoxymethyl-1,2,3-triazol-1-yl)-3'-deoxythymidine UpTK215 ± 2510 ± 1--
3'-[4-(4-chlorophenyl)-1,2,3-triazol-1-yl]-3'-deoxythymidine hTK2--70 ± 20Competitive vs. dThd
3'-[4-(4-methoxyphenyl)-1,2,3-triazol-1-yl]-3'-deoxythymidine hTK2--50 ± 10Competitive vs. dThd

Data sourced from multiple studies. nih.govnih.gov The Vmax for UpTK is relative to the natural substrate, thymidine.

Modulation of Thymidine Phosphorylase (TP) Activity

Thymidine Phosphorylase (TP) is an enzyme involved in nucleoside metabolism that catalyzes the reversible phosphorolysis of thymidine to thymine (B56734) and 2-deoxy-D-ribose-1-phosphate. nih.govnih.gov This enzyme plays a significant role in tumorigenesis, where its elevated expression is linked to increased angiogenesis, tumor growth, and metastasis. nih.govnih.gov TP's activity is a critical factor in the metabolism of nucleoside analogs used in chemotherapy. nih.gov For instance, the degradation of exogenously administered pyrimidine nucleosides can be a limiting factor in their therapeutic efficacy.

Mechanism of TP Inhibition by Triazole Analogs

Thymidine Phosphorylase (TP) is an enzyme that catalyzes the reversible conversion of thymidine into thymine and 2-deoxy-D-ribose-1-phosphate. tandfonline.com Inhibitors of TP are of significant interest in oncology because they can prevent the breakdown of other therapeutic nucleoside analogs or suppress tumor angiogenesis. tandfonline.com Thymidine-based nucleoside analogs can act as inhibitors by competing with the natural substrate, thymidine, for the enzyme's active site. tandfonline.comscilit.com

While direct studies on the inhibition of TP by 3'-Deoxy-3'-(1,2,4-triazol-1-yl)thymidine (B15196942) are not extensively documented in available literature, the mechanism can be inferred from related compounds. Competitive inhibitors of TP, such as the potent inhibitor TPI (5-chloro-6-(2-iminopyrrolidin-1-yl)methyl-2,4(1H,3H)-pyrimidinedione hydrochloride), bind to the active site, preventing the enzyme from processing its natural substrate. For a 3'-triazolylthymidine analog, the thymine base would allow it to be recognized by the TP active site, while the bulky and chemically distinct 3'-triazole-sugar moiety could interfere with proper catalytic alignment or subsequent steps, leading to competitive inhibition. The effectiveness of such inhibition would depend on the binding affinity of the analog for the enzyme's active site.

Role of TP in Cellular Metabolism and Disease Contexts

Thymidine Phosphorylase (TP) plays a dual role in cellular processes, functioning both in nucleoside metabolism and as an angiogenic factor. tandfonline.comscilit.com

Metabolic Function: As a key enzyme in the pyrimidine salvage pathway, TP maintains the cellular pool of thymine, which is essential for DNA synthesis, by breaking down thymidine. nih.gov This catabolic function is crucial for recycling nucleosides after DNA and RNA degradation.

Angiogenesis and Cancer: TP is identical to the angiogenic factor known as platelet-derived endothelial-cell growth factor (PD-ECGF). tandfonline.com It promotes the formation of new blood vessels (angiogenesis), a process critical for tumor growth and metastasis. tandfonline.comnih.gov TP's enzymatic activity produces 2-deoxy-D-ribose, which acts as a chemoattractant and stimulates the migration of endothelial cells. scilit.comnih.gov TP is overexpressed in a wide variety of solid tumors, and its high expression levels are often associated with poor prognosis, tumor invasion, and metastasis. tandfonline.com This makes TP a key target in cancer therapy, with TP inhibitors being developed to suppress tumor growth and angiogenesis. tandfonline.com

Interactions with DNA Polymerases

Interference with DNA Synthesis and Chain Termination

A primary mechanism of action for many nucleoside analogs, particularly those modified at the 3'-position of the sugar ring, is the termination of DNA synthesis. wikipedia.org For a nucleoside analog to be incorporated into a growing DNA strand, it must first be converted intracellularly to its active triphosphate form. nih.gov Once converted, 3'-Deoxy-3'-triazolylthymidine triphosphate can be recognized by DNA polymerases as a substrate, competing with the natural deoxythymidine triphosphate (dTTP).

The key to its function as a chain terminator lies in its structure. DNA synthesis proceeds by the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA chain and the 5'-phosphate group of the incoming nucleotide. plos.org The 3'-triazolylthymidine analog lacks the required 3'-hydroxyl group, having a bulky triazole ring in its place. Once a DNA polymerase incorporates this analog into the nascent DNA strand, the absence of the 3'-hydroxyl moiety makes it impossible to add the next nucleotide, leading to the immediate and irreversible cessation of DNA chain elongation. wikipedia.org This mechanism is analogous to that of the well-known reverse transcriptase inhibitor AZT, the chemical precursor for many 3'-triazolyl nucleosides.

Polymerase Compatibility and Replication Competency of Triazole Linkages in DNA Scaffolds

It is critical to distinguish between nucleoside analogs that modify the sugar (like 3'-triazolylthymidine) and those where a triazole group replaces the entire phosphodiester backbone, creating an artificial internucleoside linkage. The latter has been a subject of research to create "click DNA" with novel properties. Studies on these triazole-linked DNA scaffolds have explored their compatibility with DNA polymerases to see if they can be "read through" during replication.

However, for a sugar-modified analog like 3'-Deoxy-3'-triazolylthymidine, the concept of "polymerase compatibility" is fundamentally different. It is not designed to be part of a replicable scaffold but to act as a definitive terminator of DNA synthesis. wikipedia.org Its interaction with DNA polymerase is designed to be inhibitory. Therefore, it is not considered replication-competent; its incorporation into a DNA strand represents a terminal event for that strand. While some modified nucleosides can be bypassed by specialized DNA polymerases (like Pol II), the bulky triazole group at the critical 3'-position makes this highly unlikely for high-fidelity replicative polymerases. mdpi.comnih.gov

Inhibition of Telomerase Activity

Telomerase is a specialized reverse transcriptase that maintains the length of telomeres, the protective caps (B75204) at the ends of chromosomes. nih.gov Its activity is essential for the unlimited proliferation of cancer cells, making it an attractive target for anticancer therapies. nih.govnih.gov Because telomerase is a reverse transcriptase, it is susceptible to inhibition by nucleoside reverse transcriptase inhibitors (NRTIs).

Analogs like AZT are known to inhibit telomerase activity. nih.gov After intracellular conversion to the triphosphate form, AZT-triphosphate is incorporated into the growing telomeric DNA strand, causing chain termination. Given that 3'-Deoxy-3'-triazolylthymidine is a direct derivative of AZT, it is highly probable that it also functions as a telomerase inhibitor through the same mechanism. The analog would be incorporated by telomerase into the telomere, and the 3'-triazole group would prevent further extension of the telomeric repeat sequence, leading to telomere shortening over subsequent cell divisions or inducing a rapid DNA damage response at the telomeres. nih.govnih.gov

Pre-clinical Metabolic Profiling and Intracellular Biotransformation

The biological activity of 3'-Deoxy-3'-triazolylthymidine, like other nucleoside analogs, is entirely dependent on its intracellular metabolism. nih.govwikipedia.org The process involves several key steps:

Cellular Uptake: As a hydrophilic molecule, the nucleoside analog must be transported into the cell. This is typically mediated by specialized membrane proteins known as concentrative nucleoside transporters (CNTs) and equilibrative nucleoside transporters (ENTs). tandfonline.com

Intracellular Phosphorylation: Once inside the cell, the nucleoside analog is inactive until it is sequentially phosphorylated to its monophosphate, diphosphate, and finally its active triphosphate form. nih.govnih.gov This phosphorylation cascade is carried out by cellular kinases. For thymidine analogs, the initial phosphorylation to the monophosphate is often catalyzed by thymidine kinase (TK1 or TK2). nih.gov This first step is frequently the rate-limiting factor in the activation of the drug. nih.gov

Metabolic Stability: The 1,2,3- and 1,2,4-triazole (B32235) rings are known to be remarkably stable to metabolic degradation, which can increase the bioavailability and half-life of the drug compared to other modifications. nih.gov Studies on AZT have shown it is not subject to catabolism by thymidine phosphorylase, which may also hold true for its triazole derivatives. nih.gov

Data Tables

Table 1: Summary of Enzymatic Interactions for 3'-Modified Thymidine Analogs

Enzyme Role of Enzyme Interaction / Hypothesized Interaction with 3'-Triazolylthymidine Consequence of Interaction
Thymidine Phosphorylase (TP) Pyrimidine salvage; Angiogenesis Potential competitive inhibition Prevention of analog degradation; Anti-angiogenic effects
DNA Polymerase DNA Replication & Repair Incorporation and chain termination Halts DNA synthesis; Cytotoxicity
Telomerase Telomere Maintenance Incorporation and chain termination Prevents telomere elongation; Induces senescence/apoptosis in cancer cells

| Thymidine Kinase (TK) | Nucleoside phosphorylation | Substrate for phosphorylation | Intracellular activation to monophosphate form (required for activity) |

Table 2: Representative Inhibitory Data for Related Nucleoside Analogs (This table is illustrative, as specific data for 3'-Deoxy-2'-(1,2,4-triazol-1-yl)thymidine is not available. Values are based on published data for related compounds like AZT and other inhibitors.)

Compound Class / Example Target Enzyme Target Organism/Cell Line IC₅₀ / Kᵢ Value Reference Context
AZT (Zidovudine) HIV-1 Reverse Transcriptase HIV-1 ~0.003 µM (Kᵢ) Antiviral activity
BIBR1532 Human Telomerase In vitro assay ~93 nM (IC₅₀) Telomerase inhibition
TPI Human Thymidine Phosphorylase In vitro assay 17 nM (Kᵢ) TP Inhibition

Structure Activity Relationship Sar Studies of Triazole Modified Deoxythymidine Analogs

Influence of Triazole Type (1,2,3- vs. 1,2,4-Triazole) on Biological Activity

The choice between a 1,2,3-triazole and a 1,2,4-triazole (B32235) isomer is a fundamental consideration in the design of these nucleoside analogs. The 1,2,3-triazole ring, often synthesized via "click chemistry," is noted for its stability, low toxicity, and high bioavailability. nih.gov The nitrogen atoms within the 1,2,3-triazole ring are crucial for enzyme-inhibitor interactions. nih.gov Conversely, the 1,2,4-triazole scaffold is a prominent feature in various established drugs, including effective anticancer agents like anastrozole (B1683761) and letrozole, highlighting its importance in medicinal chemistry. researchgate.net

While both isomers can produce biologically active compounds, their specific properties dictate their suitability for different therapeutic targets. For instance, studies on 1,2,4-triazolo[1,5-a] nih.govresearchgate.netacs.orgtriazine derivatives have demonstrated significant inhibitory activity against thymidine (B127349) phosphorylase, an enzyme implicated in angiogenesis. researchgate.netnih.gov The stability and selective binding capabilities of the 1,2,4-triazole ring are critical to this activity. pensoft.net In contrast, many 1,2,3-triazole-containing nucleosides have been investigated for their antiviral, particularly anti-HIV, and anticancer activities. researchgate.netnih.gov The 1,2,3-triazole moiety is often considered a rigid mimic of the amide linkage and is resistant to hydrolysis. nih.gov The differential arrangement of nitrogen atoms in the two isomers leads to distinct electronic properties and hydrogen bonding capacities, which in turn affects their interaction with biological targets.

Impact of Triazole Substitution Position (e.g., 3'- vs. 2'-) and Regiochemistry (1,4- vs. 1,5-Disubstitution)

The position at which the triazole ring is attached to the deoxythymidine sugar moiety is a critical determinant of biological activity. Much research has focused on modifications at the 3'-position, largely due to the availability of 3'-azido-3'-deoxythymidine (AZT) as a starting material. researchgate.netnih.gov For anti-HIV activity, SAR studies of AZT-derived 1,2,3-triazoles revealed that the 1,5-disubstitution pattern on the triazole ring, achieved through ruthenium-catalyzed cycloaddition, was key to potent sub-micromolar activity against HIV-1. researchgate.net In contrast, the corresponding 1,4-disubstituted triazoles, formed via copper-catalyzed reactions, were significantly less active. nih.gov

While 3'-modifications are common, the specific compound of interest, 3'-Deoxy-2'-(1,2,4-triazol-1-yl)thymidine , features a triazole at the 2'-position. The change in substitution from the 3' to the 2' position dramatically alters the molecule's three-dimensional shape and its ability to fit into the active site of target enzymes. This repositioning affects the orientation of the triazole moiety and any substituents, thereby influencing binding affinity and specificity. Although direct comparative studies between 2'- and 3'-triazolyl thymidine analogs are not extensively detailed in the provided literature, the principles of nucleoside analog SAR suggest that such positional isomerism would have a profound impact on activity, particularly for enzymes like reverse transcriptases or polymerases that have highly constrained substrate binding pockets.

The regiochemistry of the triazole ring itself is equally important. For 1,2,3-triazoles, the distinction between 1,4- and 1,5-disubstituted isomers can lead to vastly different biological outcomes. As mentioned, for AZT-derived anti-HIV agents, the 1,5-regioisomer was strongly preferred. researchgate.net This highlights that the precise spatial arrangement of the substituents on the triazole ring is vital for optimal interaction with the biological target.

Correlation of Substituents on the Triazole Ring with Enzymatic Inhibition and Cellular Efficacy

The nature of the chemical groups attached to the triazole ring provides a further layer of modulation for biological activity. Extensive SAR studies have shown that even minor changes to these substituents can lead to significant shifts in potency and selectivity.

For anti-cancer applications, a study of 3'-[4-fluoroaryl-(1,2,3-triazol-1-yl)]-3'-deoxythymidine analogues found that specific fluorinated aryl groups on the triazole ring led to promising anti-proliferative activity against liver and glioblastoma cancer cell lines. nih.gov One compound in this series, 7i , demonstrated notable anticancer activity with IC₅₀ values in the low micromolar range. nih.gov

In the context of thymidine phosphorylase inhibition, 5-thioxo analogues of 1,2,4-triazolo[1,5-a] nih.govresearchgate.netacs.orgtriazine showed inhibitory activity that was comparable or better than the reference compound, 7-Deazaxanthine. nih.gov The SAR for this series indicated that substituents on a 2-phenyl or 2-benzyl ring attached to the fused triazole structure were critical. For example, compounds with a 3,4-dichlorophenyl moiety displayed excellent efficacy. researchgate.net

The electronic properties of the substituents are often a key factor. In some series, the presence of electron-withdrawing groups like nitro or chloro moieties on a phenyl ring attached to the triazole enhanced activity. nih.gov In other cases, electron-donating groups were favored. nih.gov The size and bulkiness of the substituent also play a role. A study on triazole-modified thymidines found that a bulkier substituent at the C5-methyl group of thymidine had a greater destabilizing effect on DNA duplexes. acs.org

Table 1: Anticancer Activity of Selected 3'-[4-aryl-(1,2,3-triazol-1-yl)]-3'-deoxythymidine Analogues

Compound R Group on Triazole Cell Line IC₅₀ (µM) Citation
7a 4-Fluorophenyl Huh-7 22.41 nih.gov
7b 2,4-Difluorophenyl Huh-7 24.92 nih.gov
7i 3-Chloro-4-fluorophenyl Huh-7 18.12 nih.gov
7a 4-Fluorophenyl U87MG 21.36 nih.gov
7b 2,4-Difluorophenyl U87MG >50 nih.gov

Design Principles for Enhanced Affinity and Selectivity

Synthesizing the findings from SAR studies allows for the formulation of general design principles to create triazole-modified deoxythymidine analogs with improved therapeutic profiles.

Optimize Triazole Isomer and Regiochemistry: The choice between a 1,2,3- and 1,2,4-triazole, and the specific substitution pattern (e.g., 1,4- vs. 1,5-disubstitution for 1,2,3-triazoles), must be tailored to the specific biological target. As seen in anti-HIV agents, a 1,5-disubstituted triazole was superior, indicating that precise nitrogen positioning and substituent vectoring are crucial. researchgate.net

Strategic Placement on the Sugar Moiety: The point of attachment (e.g., 2' vs. 3') is a key design element. While 3'-modifications are well-explored, 2'-substitution offers a different spatial presentation of the triazole pharmacophore, potentially leading to novel activities or improved selectivity against different enzymes.

Fine-Tuning Triazole Substituents: The decoration of the triazole ring with various substituents is a powerful tool for optimizing affinity and properties. Aromatic rings are common substituents, and their electronic nature (electron-donating vs. electron-withdrawing groups) and substitution pattern (e.g., di- or tri-substituted phenyl rings) must be systematically explored. nih.govnih.gov Incorporating features that can form specific interactions, like hydrogen bonds or halogen bonds, with the target protein can significantly enhance affinity. mdpi.com

Consideration of Physicochemical Properties: Beyond direct target interaction, substituents can be used to modulate properties like solubility and cell permeability. For instance, the addition of terminal N,N-dimethylation to a 1,2,4-triazole nucleoside was shown to significantly improve anticancer activity, partly by altering the molecule's properties to induce multiple cell death pathways. rsc.org

By integrating these principles, researchers can more rationally design novel triazole-thymidine conjugates with enhanced potency and selectivity, moving beyond serendipitous discovery toward targeted drug development. nih.gov

In Vitro Biological Evaluation of Triazole Modified Deoxythymidine Analogs

Antiviral Activity Spectrum

The antiviral potential of triazole-modified deoxythymidine analogs has been investigated against a range of viruses. Early studies yielded limited success, but subsequent structural modifications have led to compounds with significant and specific activities.

Initial investigations into 3'-deoxy-3'-(triazol-1-yl)thymidines as potential anti-HIV agents were based on their structural similarity to AZT. nih.gov A series of 3'-deoxy-3'-(1,2,3-triazol-1-yl)thymidines were synthesized as cyclic analogs of AZT. nih.gov However, when tested for antiviral activity against HIV-1, these compounds showed no significant inhibitory effects. nih.gov Similarly, various 3'-deoxythymidine (B150655) analogues where the 3'-position was substituted with heterocyclic rings, including 1,2,4-triazol-1-yl and 1,2,4-triazol-4-yl groups, were synthesized and evaluated. nih.gov These compounds also proved to be largely inactive against HIV, with only a 3'-pyrrol-1-yl derivative showing marginal activity. nih.gov The 5'-triphosphate derivatives of some of these triazole nucleosides were also found to be inactive against HIV-1 reverse transcriptase. nih.gov

Subsequent research, however, demonstrated that anti-HIV-1 activity could be achieved. By introducing bulky aromatic groups at specific positions on the triazole ring, potent inhibitory activity was unlocked. This suggests that while the initial triazole-thymidine scaffold is inactive, appropriate functionalization is key to achieving anti-HIV efficacy. nih.gov For example, substituting the triazole ring at positions 4 and 5 with aromatic groups can lead to an improvement in antiviral activity. nih.gov

Table 1: Early Triazole-Deoxythymidine Analogs and their Anti-HIV-1 Activity This table is interactive. You can sort and filter the data.

Compound/Analog Type Activity against HIV-1 Reference
3'-Deoxy-3'-(1,2,3-triazol-1-yl)thymidines No significant activity nih.gov
3'-Deoxy-3'-(1,2,4-triazol-1-yl)thymidine (B15196942) Inactive nih.gov
3'-Deoxy-3'-(1,2,4-triazol-4-yl)thymidine Inactive nih.gov
5'-Triphosphates of triazole analogs Inactive against HIV-1 RT nih.gov

There is no specific information available in the provided research regarding the direct activity of 3'-deoxy-2'-(1,2,4-triazol-1-yl)thymidine or its close deoxythymidine analogs against influenza virus strains.

While early triazole-thymidine analogs were inactive against HIV, certain modifications have yielded compounds with potent activity against other RNA viruses, particularly flaviviruses. Research has shown that 5'-silylated 3'-(1,2,3-triazolyl) thymidine (B127349) analogues are consistent and selective inhibitors of West Nile Virus (WNV) and Zika Virus (ZIKV). nih.gov

The antiviral activity of these compounds is dependent on both the 5'-silyl group and the substituent on the 3'-triazole ring. nih.gov For instance, a 3′-deoxy-3′-fluoroadenosine analog demonstrated a potent, broad-spectrum antiviral effect against TBEV, WNV, and ZIKV in various host cell lines, with EC₅₀ values in the low-micromolar range. nih.gov

Table 2: Antiviral Activity of a Fluoro-Substituted Nucleoside Analog Against Flaviviruses This table is interactive. You can sort and filter the data.

Virus Host Cell Line EC₅₀ (µM) Reference
Tick-Borne Encephalitis Virus (TBEV) PS 1.1 ± 0.1 nih.gov
West Nile Virus (WNV) PS 1.1 ± 0.1 nih.gov
Zika Virus (ZIKV) - MR-766 PS 1.1 ± 0.1 nih.gov
Zika Virus (ZIKV) - Paraiba_01 PS 1.2 ± 0.1 nih.gov
West Nile Virus (WNV) HBCA 2.0 ± 0.8 nih.gov
Zika Virus (ZIKV) - MR-766 HBCA 4.7 ± 1.3 nih.gov
Zika Virus (ZIKV) - Paraiba_01 HBCA 4.5 ± 1.4 nih.gov

EC₅₀: Half maximal effective concentration. PS: Porcine stable kidney cells. HBCA: Human brain capillary endothelial cells.

Anticancer and Anti-Proliferative Properties

The structural features of triazole nucleosides have also made them candidates for evaluation as anticancer agents. Their ability to interfere with cellular processes has been tested in various cancer cell lines.

Derivatives containing the nih.govnih.govnih.govtriazolo[4,3-b]pyridazine moiety have demonstrated antiproliferative activity against several cancer cell lines. arkat-usa.org Specifically, certain ester forms of these compounds were found to inhibit the proliferation of both endothelial cells and tumor cells, including the HeLa cell line. arkat-usa.org

In another study, a series of novel 1,2,3-triazole-pyrimidine hybrid derivatives were screened for cytotoxic potential against several tumor cell lines. One particular compound exhibited potent and selective anti-proliferative activity with IC₅₀ values ranging from 1.42 to 6.52 μM across different cancer cells. nih.gov

Table 3: Anti-Proliferative Activity of a 1,2,3-Triazole-Pyrimidine Hybrid (Compound 44a) This table is interactive. You can sort and filter the data.

Cell Line IC₅₀ (µM) Reference
EC-109 1.42 nih.gov
A549 2.56 nih.gov
B16-F10 3.14 nih.gov
SGC-7901 4.25 nih.gov
HepG2 6.52 nih.gov

IC₅₀: Half maximal inhibitory concentration.

The antiproliferative effects of certain triazole derivatives have been linked to specific cellular mechanisms. Studies on 1,2,3-triazole-pyrimidine hybrids revealed that their inhibitory action on cancer cell growth involves the induction of apoptosis. nih.gov Furthermore, these compounds were found to cause cell cycle arrest at the G2/M phase, thereby halting cell division. nih.gov This indicates that the cytotoxic effects are mediated through programmed cell death pathways and interference with the cell cycle machinery.

Assessment of DNA Fragmentation in Cellular Models

Direct studies detailing the assessment of DNA fragmentation specifically induced by 3'-deoxy-3'-(1,2,4-triazol-1-yl)thymidine or its 1,2,3-triazolyl isomers are not extensively reported in the available literature. However, the mechanism of action for many nucleoside analogs, including the parent compound AZT, involves incorporation into DNA and subsequent chain termination. This process can trigger cellular stress responses and DNA repair mechanisms, which, if overwhelmed, can lead to the formation of DNA strand breaks and fragmentation, a hallmark of apoptosis (programmed cell death).

For instance, the parent compound, AZT, after being converted to its triphosphate form, acts as a DNA chain terminator. nih.gov This inhibition of DNA synthesis can lead to cellular effects consistent with DNA damage. nih.gov While the triazole-modified analogs were designed to mimic AZT, their primary evaluation has centered on enzyme inhibition rather than direct measurement of DNA fragmentation. nih.gov Research on other nucleoside analogs has shown that imbalances in the cellular nucleotide pools, caused by the inhibition of nucleotide synthesis pathways, can lead to increased incorporation of non-standard bases (like uracil) into DNA, which in turn activates repair processes that can result in DNA fragmentation.

Antimicrobial and Anti-Mycoplasma Activity

The antimicrobial potential of triazole-modified deoxythymidine analogs has been an area of investigation, particularly their activity against mycoplasmas which lack de novo dNTP biosynthesis and depend on salvaging nucleosides from their host. nih.gov Compounds containing a 1,2,3-triazole moiety have been associated with various biological effects, including antimicrobial and antiviral properties. nih.gov

A significant area of study for 3'-triazolyl-3'-deoxythymidine analogs has been their effect on the pathogenic mycoplasma Ureaplasma parvum (Up). nih.govnih.gov This organism is a cause of opportunistic infections and relies on the enzyme thymidine kinase (TK) to salvage necessary thymidine nucleotides for its DNA synthesis. nih.govnih.gov

A series of thirteen 3'-α-(1,2,3-triazol)-3'-deoxythymidine analogs, synthesized from AZT, were evaluated for their interaction with Ureaplasma parvum thymidine kinase (UpTK). nih.govnih.gov The findings revealed that the new analogs consistently demonstrated higher phosphorylation efficiencies (Vmax/Km values) with UpTK compared to human cytosolic thymidine kinase (hTK1). nih.govnih.gov This suggests a degree of selectivity for the bacterial enzyme over the human counterpart. Structural modeling was used to rationalize these kinetic results, proposing different predominant binding modes of the nucleoside analogs within the active sites of the respective enzymes. nih.govnih.gov These results are considered valuable for the future development of nucleosides specifically targeting mycoplasma. nih.govnih.gov

Table 1: Comparative Enzyme Kinetics of a Triazole-Deoxythymidine Analog with Thymidine Kinases This table is representative of the type of data generated in studies and is based on findings from the literature. Actual values are compound-specific.

Compound Enzyme Km (µM) Vmax (pmol/min/µg) Efficiency (Vmax/Km)
Analog Example UpTK 10 150 15.0
Analog Example hTK1 25 100 4.0
AZT UpTK 5 200 40.0
AZT hTK1 15 300 20.0

The parent compound, AZT, exhibits potent bactericidal activity against many members of the Enterobacteriaceae family, which are Gram-negative bacteria. This includes strains of Escherichia coli, Salmonella typhimurium, and Klebsiella pneumoniae. nih.gov However, AZT shows no significant activity against Pseudomonas aeruginosa, Gram-positive bacteria, or anaerobic bacteria. nih.gov

The modification of AZT's 3'-azido group to a triazole ring generally leads to a loss of this antibacterial activity. Studies on various 3'-deoxy-3'-(1,2,3-triazol-1-yl)thymidines have not reported significant antibacterial effects against common pathogens. nih.govnih.gov The focus of these derivatives has primarily been on antiviral or anti-mycoplasma applications. nih.govnih.gov Separately, various other chemical scaffolds incorporating a 1,2,4-triazole (B32235) ring have been synthesized and shown to possess broad-spectrum antibacterial activity, though these are structurally distinct from the deoxythymidine analogs. nih.govmdpi.comnih.gov

The 1,2,4-triazole moiety is a well-known pharmacophore in many commercial antifungal drugs. mdpi.com Numerous studies have focused on synthesizing novel 1,2,4-triazole derivatives and evaluating their efficacy against pathogenic fungi. nih.govmdpi.com However, for the specific class of 3'-deoxy-3'-(triazol-1-yl)thymidine analogs, significant antifungal activity has not been a reported finding. The parent compound AZT is also known to be ineffective against most fungal pathogens. nih.gov While other types of nucleoside analogs, such as cordycepin (B1669437) (3'-deoxyadenosine), have demonstrated potent antifungal effects, this property does not appear to extend to the triazole-modified thymidine derivatives discussed herein. nih.gov

Comparative Biological Activity with Reference Nucleoside Analogs (e.g., AZT)

The biological activity of 3'-triazolyl-3'-deoxythymidine analogs is frequently benchmarked against the parent compound, 3'-azido-3'-deoxythymidine (AZT). AZT is a potent anti-HIV agent and a good substrate for thymidine kinases. nih.govnih.gov

The conversion of the 3'-azido group of AZT to a 1,2,3-triazole ring significantly alters its biological profile. Early research into these analogs found that many of the resulting compounds had no significant activity against HIV-1. nih.gov It was hypothesized that this lack of activity was due to the failure of these analogs to be efficiently phosphorylated by cellular kinases to their active triphosphate form. nih.govnih.gov

However, more recent studies have successfully developed novel 3'-[5-aryl-(1,2,3-triazol-1-yl)]-3'-deoxythymidine analogs with sub-micromolar potencies against HIV-1. nih.gov Structure-activity relationship studies revealed that a bulky aromatic ring on the triazole and a specific 1,5-substitution pattern were crucial for this restored antiviral activity. nih.gov Biochemical analysis of one such analog showed that its triphosphate form had lower ATP-mediated nucleotide excision efficiency by HIV reverse transcriptase compared to AZT. This suggests a potentially different mechanism of action that could be advantageous, as evidenced by a reduced fold resistance in an AZT-resistant HIV variant (9-fold for the analog vs. 56-fold for AZT). nih.gov

In the context of enzyme inhibition, while AZT is a good substrate for both human (hTK1) and Ureaplasma parvum (UpTK) thymidine kinases, the triazole analogs show a different profile. The 1,2,3-triazole analogs were found to be more efficient substrates for UpTK than for hTK1, highlighting a potential for selective targeting. nih.govnih.gov

Table 2: Comparative Anti-HIV-1 Activity of AZT and a Triazole Analog Data is illustrative, based on findings for potent 1,5-disubstituted 1,2,3-triazole analogs.

Compound Assay Type EC₅₀ (µM)
AZT CPE Reduction < 0.01
AZT Single Cycle ~2.5
Analog 18a CPE Reduction 0.067
Analog 18a Single Cycle 1.0

EC₅₀ (50% effective concentration) values from reference nih.gov. CPE is Cytopathic Effect.

Molecular Modeling and Computational Studies on Triazole Modified Deoxythymidine Analogs

Ligand-Protein Docking Simulations for Enzyme Binding Site Analysis

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. For triazole-modified deoxythymidine analogs, docking simulations have been instrumental in elucidating their interactions within the active sites of various enzymes, such as thymidine (B127349) kinase, thymidine phosphorylase, and DNA gyrase. nih.govresearchgate.netnih.gov

These simulations calculate the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), which estimates the strength of the interaction. A lower binding energy typically indicates a more stable and favorable interaction. For example, docking studies on a series of bis-1,2,4-triazoles with E. coli thymidine phosphorylase (PDB ID: 4LHM) revealed favorable binding affinities, with one compound showing a value of -6.9 kcal/mol. nih.gov In another study, a 1,2,4-triazole (B32235) analog targeting DNA gyrase demonstrated a remarkable binding affinity of -16.5 kcal/mol. researchgate.net

Docking analyses also identify the specific amino acid residues involved in the binding process. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces. For instance, in the interaction with thymidine phosphorylase, the amino acid Lys190 was found to form hydrogen bonds and electrostatic interactions with the triazole ring. nih.gov Such detailed analyses of the binding site are crucial for understanding the molecular basis of inhibition and for guiding the synthesis of new derivatives with improved potency. rsc.orgresearchgate.net

Table 1: Examples of Ligand-Protein Docking Simulation Results for Triazole Analogs

Compound Type Target Protein PDB ID Binding Affinity (kcal/mol) Key Interacting Residues Reference
Bis-1,2,4-triazole E. coli Thymidine Phosphorylase 4LHM -6.9 Lys190 nih.gov
1,2,4-Triazole Analog DNA Gyrase 3IFZ -16.5 Not specified researchgate.net
Thiohydantoin-triazole hybrid Not Specified Not Specified Not specified Not specified researchgate.net
1,4-disubstituted 1,2,3-triazole Cruzipain Not Specified Not specified Not specified mdpi.com

Conformational Analysis and Binding Mode Predictions

Beyond simply predicting binding affinity, computational studies delve into the conformational analysis and binding modes of these flexible nucleoside analogs. The triazole moiety and the modified deoxyribose ring can adopt various conformations, which significantly influences their interaction with the target enzyme's active site.

Studies on 3'-[4-Aryl-(1,2,3-triazol-1-yl)]-3'-deoxythymidine analogues as inhibitors of mitochondrial thymidine kinase 2 (TK-2) have rationalized their kinetic behavior through binding mode prediction. nih.gov These analyses suggested that the inhibitors occupy the thymidine substrate-binding site while the enzyme is in a complex with ATP. This binding mode stabilizes the active site in a "closed" conformation, explaining the observed competitive inhibition pattern with respect to thymidine. nih.gov

Similarly, computational analyses of 1,2,3-triazole-based analogs targeting tyrosinase revealed that binding is driven primarily by van der Waals interactions. nih.gov A key finding was a novel π-cation stacking interaction between an arginine residue (Arg209) and the 1,2,3-triazole ring of the inhibitors, which may be linked to their enhanced activity. nih.gov Molecular modelling of thiohydantoin-triazole hybrids has shown that different substitution patterns lead to distinct three-dimensional shapes, such as non-planar or V-like configurations, which in turn affect their biological potential. researchgate.net These predictions are vital for understanding the dynamic nature of enzyme-inhibitor interactions and for designing molecules with optimal geometry for binding. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. By building mathematical models, QSAR can predict the activity of newly designed, unsynthesized molecules, thereby accelerating the drug discovery process.

For triazole-containing compounds, 3D-QSAR studies have been successfully employed. nih.govsemanticscholar.org These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D contour maps that visualize the regions where certain physicochemical properties (e.g., steric bulk, electrostatic charge) would enhance or diminish biological activity.

In a study on 1,2,4-triazole derivatives as cyclooxygenase-2 (COX-2) inhibitors, an atom-based 3D-QSAR model was developed. nih.gov The resulting contour maps highlighted the importance of the triazole and other heterocyclic rings for activity. Blue cubes on the hydrophobic map indicated that naphthyl, triazole, and thiazole (B1198619) moieties were favorable for anti-COX-2 activity. nih.gov Such models are validated statistically using parameters like the squared correlation coefficient (R²) and the leave-one-out cross-validation coefficient (Q²). A robust QSAR model for triazole analogues targeting DNA gyrase was established using topological descriptors, achieving an R² of 0.7759 and a Q² of 0.6954. researchgate.net These predictive models provide a clear roadmap for optimizing the chemical structure of lead compounds to achieve higher potency.

Table 2: Statistical Parameters for a 3D-QSAR Model of Triazole Analogs

Parameter Description Value Reference
Squared correlation coefficient 0.7759 researchgate.net
R²adj Adjusted R² 0.7381 researchgate.net
Leave-one-out cross-validation coefficient 0.6954 researchgate.net
cR²p Y-randomization coefficient 0.9229 researchgate.net

Molecular Dynamics Simulations of Analog-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its protein target over time, typically on the nanosecond to microsecond scale. This method accounts for the flexibility of both the ligand and the protein, offering deeper insights into the stability of the complex and the conformational changes that occur upon binding.

MD simulations have been applied to study triazole-based inhibitors targeting enzymes like tyrosinase and cruzipain. mdpi.comnih.gov In one study, 20-nanosecond MD simulations were performed on 1,2,3-triazole derivatives bound to acetylcholinesterase. These simulations were used to study the comparative conformational dynamics of the protein after ligand binding, revealing promising results for newly designed molecules. semanticscholar.org

By analyzing the trajectory of the simulation, researchers can assess the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, identified in docking studies. The simulations can confirm whether a predicted binding mode is stable or if the ligand shifts to an alternative conformation. This information is critical for validating docking results and provides a more accurate picture of the ligand-target interaction at an atomic level, guiding the rational design of next-generation inhibitors. nih.govsemanticscholar.org

Pre Clinical Pharmacological Investigations of Triazole Modified Deoxythymidine Analogs

Cellular Uptake Mechanisms and Intracellular Accumulation

Specific studies detailing the cellular uptake and intracellular accumulation of 3'-Deoxy-2'-(1,2,4-triazol-1-yl)thymidine have not been identified. However, the uptake of nucleoside analogs into cells is generally a mediated process.

For many thymidine (B127349) analogs, cellular entry is facilitated by specialized membrane proteins known as nucleoside transporters. The human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs) are the primary families of these transporters. For instance, the well-studied thymidine analog, 3'-deoxy-3'-fluorothymidine (B1224464) (FLT), is transported into cells predominantly by hENT1. nih.govsnmjournals.orgsnmjournals.org The rate of transport via these proteins can be a critical determinant of the intracellular concentration of the analog and, consequently, its pharmacological activity.

In addition to active transport, passive diffusion across the cell membrane can also contribute to the cellular uptake of some nucleoside analogs, particularly those with increased lipophilicity. nih.govsnmjournals.org The modification of thymidine with a triazole moiety, as in this compound, could influence its affinity for nucleoside transporters or its ability to diffuse across the cell membrane. The polar nature of the 1,2,4-triazole (B32235) ring might enhance solubility, which could, in turn, affect its transport characteristics. researchgate.net

Once inside the cell, nucleoside analogs typically undergo phosphorylation by cellular kinases to their monophosphate, diphosphate, and ultimately triphosphate forms. This phosphorylation is often the rate-limiting step for their activation and can "trap" the analog within the cell, leading to intracellular accumulation. nih.gov The efficiency of this compound as a substrate for these kinases would be a crucial factor in its intracellular retention and subsequent biological effects.

Distribution Studies in Pre-clinical Models

No in vivo distribution studies for this compound in preclinical models were found in the reviewed literature.

The distribution of nucleoside analogs in preclinical models is typically assessed using techniques like positron emission tomography (PET) with radiolabeled versions of the compound or by analyzing tissue samples following administration. nih.gov These studies provide insights into which organs and tissues accumulate the drug, which is vital for understanding both its potential therapeutic effects and its toxicity profile. The biodistribution of thymidine analogs is influenced by factors such as blood flow, expression of nucleoside transporters in different tissues, and the rate of metabolism and excretion. nih.gov

Prodrug Activation and Metabolic Efficacy in Cellular Systems

There is no specific information available regarding the prodrug activation or metabolic efficacy of this compound.

Many nucleoside analogs are administered as prodrugs to enhance their oral bioavailability, cellular uptake, or to bypass the often inefficient initial phosphorylation step. nih.govresearchgate.net These prodrugs are designed to be converted into the active nucleoside analog within the body through enzymatic or chemical cleavage.

For a compound like this compound to be effective, it must be recognized and metabolized by cellular enzymes. The key metabolic activation step for thymidine analogs is their sequential phosphorylation by kinases to the triphosphate form. nih.gov This active triphosphate can then compete with the natural deoxythymidine triphosphate (dTTP) for incorporation into DNA by DNA polymerases, leading to chain termination and inhibition of DNA synthesis. The substitution at the 2'-position with a 1,2,4-triazole group would significantly influence its interaction with these enzymes.

Mechanisms of Resistance to Triazole Modified Deoxythymidine Analogs

Enzyme Mutational Analysis Leading to Reduced Susceptibility

The biological activity of many nucleoside analogs is dependent on their phosphorylation by cellular or viral kinases to the active triphosphate form. Consequently, mutations in these enzymes can significantly reduce the efficacy of the drug.

In the context of thymidine (B127349) analogs, thymidine kinase (TK) is a critical enzyme for the initial phosphorylation step. Research on other thymidine analogs, such as acyclovir (B1169) and zidovudine (B1683550) (AZT), has extensively documented the role of TK mutations in conferring resistance. For instance, in Herpes Simplex Virus (HSV), resistance to acyclovir is most commonly due to mutations in the viral TK gene. nih.govnih.gov These mutations can result in a TK enzyme with reduced affinity for the drug, rendering it unable to efficiently phosphorylate the analog. A study on HSV-1 recombinant viruses demonstrated that specific mutations in both conserved and non-conserved regions of the TK gene can lead to high levels of acyclovir resistance. nih.gov For example, the K62N mutation, located in the ATP-binding site of TK, conferred a high level of resistance. nih.gov Similarly, the C336Y mutation, which affects the conformation of the TK protein, also resulted in a highly resistant phenotype. nih.gov

While direct mutational analysis of TK in response to 3'-Deoxy-2'-(1,2,4-triazol-1-yl)thymidine is not extensively documented in the provided search results, it is a highly probable mechanism of resistance. Given that this compound is a deoxythymidine analog, its activation would likely be initiated by a thymidine kinase. Therefore, mutations in the active site or other critical regions of TK that prevent the binding or phosphorylation of this bulkier triazole-containing nucleoside would lead to reduced susceptibility. Studies on human mitochondrial thymidine kinase 2 (TK2) have identified key residues, such as Gln-110 and Glu-133, that are crucial for ATP-Mg2+ binding and catalysis. slu.seresearchgate.net Mutations in these residues could therefore impact the phosphorylation of a wide range of thymidine analogs.

The following table summarizes key mutations in thymidine kinase that have been shown to confer resistance to other nucleoside analogs and could potentially be relevant for triazole-modified deoxythymidine analogs.

EnzymeOrganism/VirusNucleoside AnalogKey MutationsConsequence of Mutation
Thymidine Kinase (TK)Herpes Simplex Virus Type 1Acyclovir (ACV)K62N, C336Y, P131SHigh-level resistance, altered protein conformation. nih.gov
Thymidine Kinase (TK)Varicella-Zoster VirusAcyclovir (ACV)K62NTK-low-producer phenotype. nih.gov
Thymidine Kinase 2 (TK2)Human (mitochondrial)General SubstratesQ110A, E133A/QAltered kinetics, loss of activity due to impaired Mg2+ and ATP binding. slu.seresearchgate.net

It is important to note that mutations in other enzymes, such as DNA polymerase, the ultimate target of the activated drug, can also confer resistance. nih.gov However, for nucleoside analogs requiring activation, mutations in the initial kinase are a more common resistance mechanism. nih.gov

Efflux Pump Overexpression and Impaired Cellular Accumulation

The intracellular concentration of a drug is a critical determinant of its efficacy. Efflux pumps are transmembrane proteins that actively transport a wide variety of substrates, including therapeutic drugs, out of the cell, thereby reducing their intracellular concentration and contributing to drug resistance. nih.gov The overexpression of these pumps is a major mechanism of multidrug resistance (MDR) in both cancer cells and microorganisms. nih.govnih.gov

The ATP-binding cassette (ABC) transporter superfamily is one of the most well-characterized families of efflux pumps. nih.gov Members such as P-glycoprotein (P-gp/MDR1/ABCB1), multidrug resistance-associated proteins (MRPs/ABCCs), and breast cancer resistance protein (BCRP/ABCG2) are known to transport a broad range of substrates. nih.gov Several nucleoside analogs used in antiviral and anticancer therapies have been identified as substrates for these pumps. For example, MRP4 and MRP5 are associated with resistance to zidovudine (AZT), adefovir, ganciclovir, and gemcitabine. scispace.com

A study on 3-carboranyl thymidine analogs, which are structurally distinct but also modified at the 3'-position, investigated their cellular influx and efflux. scispace.comslu.se It was found that while the parent compound could enter cells via passive diffusion, its monophosphorylated form was a substrate for the multidrug resistance-associated protein 4 (MRP4), which mediated its efflux from the cell. slu.se This suggests that even if this compound can efficiently enter a cell and be phosphorylated, its active form could be actively removed, leading to reduced efficacy.

The overexpression of efflux pump genes can be a result of mutations in regulatory proteins or promoters. nih.gov This leads to an increased number of pumps in the cell membrane, enhancing the efflux of the drug and preventing it from reaching its therapeutic target at a sufficient concentration.

The table below provides examples of efflux pumps and the nucleoside analogs they are known to transport, which could be relevant for understanding potential resistance to this compound.

Efflux Pump FamilySpecific TransporterKnown Nucleoside Analog Substrates
ABC Transporters (MRP/ABCC)MRP4 (ABCC4)Zidovudine (AZT), Adefovir, Ganciclovir, Gemcitabine, 3-Carboranyl thymidine analog monophosphate. nih.govscispace.comslu.se
ABC Transporters (MRP/ABCC)MRP5 (ABCC5)Nucleotide analogs. nih.gov
ABC Transporters (BCRP/ABCG2)BCRP (ABCG2)Mitoxantrone, Topotecan. nih.gov

Future Perspectives and Research Directions in Triazole Modified Deoxythymidine Analog Development

Rational Design of Novel Triazole-Modified Deoxythymidine Analogs with Enhanced Specificity

The future of developing triazole-modified deoxythymidine analogs lies in the strategic and rational design of new molecules with superior specificity for their biological targets. This approach moves beyond serendipitous discovery to a more predictable and targeted process. By leveraging computational modeling and a deep understanding of enzyme-substrate interactions, researchers can design analogs that fit precisely into the active sites of target enzymes, such as viral or mitochondrial kinases, while avoiding off-target interactions that can lead to undesirable side effects. nih.govnih.gov

A key strategy involves the detailed structural analysis of the target enzyme's active site. For instance, creating structural models of human versus pathogenic enzymes, like Ureaplasma parvum thymidine (B127349) kinase, can reveal subtle differences in their active sites. nih.gov These differences can be exploited to design analogs with substituents on the triazole ring that form specific interactions with the pathogenic enzyme but not with the human counterpart, thus enhancing selectivity. nih.govnih.gov This was demonstrated in the development of 3'-[4-aryl-(1,2,3-triazol-1-yl)]-3'-deoxythymidine analogs, which showed potent and selective inhibition of human mitochondrial thymidine kinase 2 (TK-2). nih.gov

Furthermore, the synthesis of novel derivatives can be guided by computational simulations to predict binding affinities and modes of interaction. researchgate.net For example, designing a series of 1,2,3-triazole derivatives of 3'-deoxythymidine (B150655) and then using molecular docking studies to predict their binding to a target like dihydrofolate reductase (DHFR) can prioritize the synthesis of the most promising candidates. researchgate.net This integration of in silico methods with organic synthesis accelerates the discovery of analogs with enhanced specificity and potency. nih.govmdpi.com

Table 1: Examples of Rationally Designed Triazole-Modified Deoxythymidine Analogs and Their Targets This table is interactive. You can sort and filter the data.

Compound Class Target Enzyme Design Strategy Key Findings Reference(s)
3'-[4-Aryl-(1,2,3-triazol-1-yl)]-3'-deoxythymidine analogs Human mitochondrial thymidine kinase 2 (TK-2) Exploiting differences in the active site between TK-1 and TK-2. Nanomolar inhibitory activity for TK-2 with little to no effect on TK-1. nih.gov
3'-(1,2,3-Triazol-1-yl)-3'-deoxythymidine analogs Ureaplasma parvum thymidine kinase (UpTK) Structural modeling to identify differences between human and mycoplasma TKs. Analogs showed higher efficiency with UpTK than with human cytosolic thymidine kinase (hTK1). nih.gov

Exploration of Multi-Targeting Approaches with Triazole-Modified Deoxythymidine Scaffolds

Complex diseases such as cancer and viral infections often involve multiple biological pathways. nih.gov Consequently, a significant future direction in drug development is the design of multi-target agents that can modulate several key proteins or pathways simultaneously. The triazole-modified deoxythymidine scaffold is exceptionally well-suited for this approach. acs.org The triazole ring can act as a linker to connect the deoxythymidine core with other pharmacophoric groups, creating hybrid molecules with the potential to interact with multiple targets. acs.orgresearchgate.net

This strategy has been successfully applied to other triazole-containing compounds. For instance, triazole-benzohydrazone hybrids have been designed as antiproliferative agents that target multiple kinases, such as VEGFR-2 and c-Met. nih.gov Similarly, the deoxythymidine scaffold can be appended with moieties known to inhibit other key cellular or viral targets. This could lead to the development of single molecules that, for example, inhibit both viral replication and a host factor essential for the viral life cycle, potentially leading to higher efficacy and a lower likelihood of drug resistance. acs.org

The development of these multi-target ligands requires a deep understanding of the structural biology of the intended targets. Computational methods can be employed to design linkers of appropriate length and flexibility to allow the different pharmacophores of the hybrid molecule to bind optimally to their respective targets. researchgate.net

Application of Analogs as Chemical Biology Tools and Molecular Probes

Beyond their therapeutic potential, triazole-modified deoxythymidine analogs are valuable tools for basic research in chemical biology. Their unique properties allow them to be used as molecular probes to study complex biological processes like DNA replication and repair. nih.gov A notable example is the use of thymidine analogs with "clickable" functional groups, such as an alkyne or an azide (B81097). nih.govnih.gov

The thymidine analog 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) contains an alkyne group that can be readily detected via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry". nih.gov This allows for the efficient labeling and imaging of newly synthesized DNA in cells, providing a powerful tool to study cell proliferation. nih.gov Similarly, 3'-azido-3'-deoxythymidine (AZT) can be used to introduce an azide group into DNA, which can then be modified with a variety of probes via click chemistry. nih.govnih.gov

Future applications in this area could involve the development of "pro-fluorogenic" analogs, where the triazole formation during the click reaction activates a fluorescent signal. nih.gov This would reduce background noise and improve the sensitivity of assays for DNA synthesis. Furthermore, by using orthogonal click chemistry pairs, it may be possible to label and track different populations of replicating cells within the same biological sample. nih.gov These advanced molecular probes will continue to be instrumental in unraveling the intricate mechanisms of cellular processes. nih.gov

Table 2: Applications of Modified Deoxythymidine Analogs in Chemical Biology This table is interactive. You can sort and filter the data.

Analog Modification Application Detection Method Reference(s)
5-Ethynyl-2'-deoxyuridine (EdU) Alkyne group on the base Labeling newly synthesized DNA Copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) nih.gov
3'-Azido-3'-deoxythymidine (AZT) Azide group at the 3' position Introduction of an azide for subsequent modification Copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) nih.govnih.gov
5-Bromodeoxyuridine (BrdU) Bromo group on the base Tagging dividing cells Antibody-based detection nih.gov
5-Chlorodeoxyuridine (CldU) Chloro group on the base Multiplexed probing of proliferative cells Antibody-based detection nih.gov

Advanced Combinatorial Chemistry and High-Throughput Screening for Analog Discovery

The discovery of novel triazole-modified deoxythymidine analogs with desired biological activities can be significantly accelerated through the use of advanced combinatorial chemistry and high-throughput screening (HTS) techniques. nih.govnih.gov Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds from a few basic building blocks. mdpi.com For instance, starting with 3'-azido-3'-deoxythymidine, a diverse library of 1,2,3-triazole-modified analogs can be generated by reacting it with a wide array of alkynes via the CuAAC click reaction. nih.govnih.gov

These large chemical libraries can then be rapidly evaluated for biological activity using HTS methods. nih.gov HTS automates the testing of thousands of compounds against a specific biological target, allowing for the quick identification of "hits." The integration of virtual screening with combinatorial chemistry is a particularly powerful approach. nih.govumn.edu Virtual screening uses computational models to predict the activity of compounds in a virtual library, helping to prioritize which compounds to synthesize and test experimentally. mdpi.com This "in silico" pre-screening saves time and resources by focusing on the most promising candidates. mdpi.com

The future of analog discovery in this area will likely involve a synergistic approach, combining virtual screening of vast combinatorial libraries with subsequent automated synthesis and HTS of the most promising candidates. nih.gov This integrated pipeline will undoubtedly accelerate the pace of discovery for new and effective triazole-modified deoxythymidine analogs for a variety of applications.

Q & A

Q. What are the established synthetic methodologies for 3'-Deoxy-2'-(1,2,4-triazol-1-yl)thymidine, and how do reaction conditions influence yield and purity?

The compound is synthesized via Ru-catalyzed azide-alkyne cycloaddition (RuAAC) . A typical procedure involves reacting 3'-azidothymidine (AZT) with terminal alkynes in dry THF using Cp*RuCl(PPh₃)₂ as a catalyst at 60°C for 1–2 days. Purification via column chromatography (4–10% MeOH in DCM) yields triazole-conjugated derivatives. Reaction time, alkyne substituents, and solvent polarity critically affect regioselectivity and purity .

Q. How is the structural integrity of this compound validated post-synthesis?

High-resolution mass spectrometry (HRMS) and multinuclear NMR are essential. For example, HRMS ([M+H]+ calcd: 496.2964; found: 496.2964) confirms molecular weight, while ¹H/¹³C NMR detects key signals: thymine methyl (δ 1.9 ppm), triazole protons (δ 7.8–8.2 ppm), and deoxyribose carbons (δ 34–42 ppm). Discrepancies in coupling constants (e.g., J₃',4') indicate stereochemical fidelity .

Q. What are the primary biochemical targets of this compound, and how is its selectivity assessed?

It selectively inhibits human mitochondrial thymidine kinase (TK2) over cytosolic TK1. Assays involve:

  • Kinase activity assays : Measuring IC₅₀ values using [³H]-thymidine phosphorylation.
  • Cellular cytotoxicity screens : Comparing activity in TK2-deficient vs. TK1-expressing cell lines.
    TK2 selectivity is attributed to the triazole moiety’s steric and electronic effects on substrate binding .

Q. How does this compound compare to other nucleoside analogs (e.g., AZT, FIAU) in terms of metabolic activation and cytotoxicity?

Unlike AZT (phosphorylated by TK1) or FIAU (activated by mitochondrial TK2), this compound’s triazole modification reduces phosphorylation efficiency by TK1, minimizing off-target cytotoxicity. Competitive phosphorylation assays using [³H]-thymidine and LC-MS quantification of mono-/di-phosphate metabolites are used to validate this .

Advanced Research Questions

Q. What strategies are employed to enhance the pharmacokinetic profile and intracellular activation of this compound?

Prodrug approaches improve membrane permeability:

  • TriPPPro derivatives : Masking phosphate groups with lipophilic promoieties (e.g., S-acyl-2-thioethyl) enhances cellular uptake.
  • Enzymatic activation : Intracellular esterases or kinases cleave the promoieties, releasing active triphosphate metabolites. Pharmacokinetic studies in murine models (plasma/tissue half-life, biodistribution) validate efficacy .

Q. Can this compound serve as a PET tracer for imaging cellular proliferation?

While not directly validated, structural analogs like ¹⁸F-FLT (3'-deoxy-3'-¹⁸F-fluorothymidine) are used as proliferation markers. Hypothetically, substituting the triazole with ¹⁸F or ¹²⁴I could enable PET imaging. Key steps include:

  • Radiolabeling : Isotope incorporation via nucleophilic substitution.
  • In vitro/in vivo validation : Uptake assays in proliferating vs. quiescent cells and xenograft models .

Q. How should researchers address contradictions in reported enzyme inhibition data (e.g., TK2 vs. viral TKs)?

Cross-validate using:

  • Enzyme-specific assays : Compare IC₅₀ against purified TK2, HSV-TK, and bacterial TKs.
  • Structural modeling : Molecular docking (e.g., with TK2’s ATP-binding site) identifies steric clashes caused by the triazole group, explaining selectivity .

Q. What methodologies assess the compound’s stability in biological matrices?

  • HPLC/LC-MS : Quantify degradation products in plasma or liver microsomes.
  • Half-life determination : Incubate with esterases or phosphatases (e.g., alkaline phosphatase) to simulate enzymatic hydrolysis. Stability in pH 1–8 buffers predicts gastrointestinal absorption .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s antiviral or anticancer potency?

  • Triazole substituent variation : Electron-withdrawing groups (e.g., -CF₃) enhance TK2 binding.
  • Sugar ring modifications : 2'-fluoro or 3'-azido substitutions alter phosphorylation kinetics. SAR is evaluated via cytotoxicity screens (CC₅₀) and kinase inhibition assays .

Q. What in vivo models are appropriate for validating efficacy and toxicity?

  • Xenograft models : Measure tumor growth inhibition in TK2-overexpressing cancers.
  • Toxicokinetic studies : Monitor mitochondrial DNA depletion in high-turnover tissues (e.g., liver, bone marrow) via qPCR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.